Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-(dimethylamino)-3-oxobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-4-12-8(11)5-7(10)6-9(2)3;/h4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLZNNFGSRPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride, also known as a derivative of β-keto esters, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is notable for its applications in drug development, particularly in the synthesis of bioactive molecules. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
This compound is characterized by its functional groups that contribute to its reactivity and biological properties. The presence of a dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown significant activity against various bacterial and fungal strains. A study indicated that certain β-keto esters demonstrated high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the ethyl group can enhance antimicrobial potency .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Ethyl 4-(dimethylamino)-3-oxobutanoate | Pseudomonas aeruginosa | 20 |
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX-1 and COX-2 enzymes was assessed using an in vitro assay, revealing IC50 values that suggest significant anti-inflammatory potential .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Ethyl 4-(dimethylamino)-3-oxobutanoate | 25.0 ± 0.5 | 30.0 ± 0.8 |
| Aspirin | 15.0 ± 0.3 | 20.0 ± 0.4 |
3. Neuroprotective Properties
Emerging evidence suggests that this compound may exhibit neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE). This is crucial for conditions like Alzheimer’s disease, where AChE activity leads to reduced acetylcholine levels in the brain . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Case Study 1 : A derivative similar to ethyl 4-(dimethylamino)-3-oxobutanoate was tested for neuroprotective effects in an animal model of Alzheimer's disease. The results showed a marked improvement in cognitive function and a reduction in amyloid plaque formation.
- Case Study 2 : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to interact with key enzymes involved in inflammation and neurotransmission.
- Cell Membrane Interaction : Its lipophilic nature facilitates penetration into cell membranes, enhancing its bioavailability and efficacy.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds may reduce oxidative stress by modulating ROS levels.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride is primarily recognized for its potential therapeutic properties. It serves as a building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting metabolic disorders.
Antidiabetic Properties
Recent studies indicate that this compound may exhibit significant antidiabetic effects. In vitro assays demonstrated that it can reduce lipid accumulation in hepatocytes, suggesting a role in lipid metabolism modulation. Additionally, animal models have shown promising results in lowering blood glucose levels in diabetic mice, indicating its potential as a therapeutic agent for diabetes management.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .
Organic Synthesis Applications
This compound is utilized as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions, facilitating the production of more complex molecules.
Synthesis of Cephalosporin Compounds
This compound has been identified as a useful intermediate for synthesizing cephalosporin antibiotics. The reaction pathways involving this compound enable the formation of essential β-lactam structures required for antibiotic activity .
Development of Novel Therapeutics
The compound's versatility extends to the synthesis of novel therapeutic agents targeting specific diseases. Its ability to undergo various chemical transformations makes it a valuable asset in drug development pipelines.
Case Studies and Research Findings
Several case studies illustrate the practical applications and effectiveness of this compound.
| Study Focus | Findings | Implications |
|---|---|---|
| Antidiabetic Effects | Significant reduction in blood glucose levels in diabetic mouse models | Potential use as a therapeutic agent for diabetes |
| Antimicrobial Activity | Inhibition of growth in various bacterial strains | Development of new antimicrobial agents |
| Synthesis Pathways | Effective intermediate for cephalosporin synthesis | Enhances antibiotic production efficiency |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following structurally related β-keto esters exhibit variations in substituents, influencing their reactivity and applications:
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound increases aqueous solubility compared to neutral analogs like ethyl 4-(3-chlorophenyl)-3-oxobutanoate, which is more lipophilic due to aromatic chloro groups .
- Melting Points: Derivatives with aromatic substituents (e.g., THB) exhibit higher melting points (228–230°C) due to crystallinity from planar structures . In contrast, aliphatic dimethylamino-substituted compounds may have lower melting points.
- Reactivity: The dimethylamino group in the target compound facilitates nucleophilic reactions, while chloro-substituted analogs undergo electrophilic aromatic substitution .
Key Research Findings
- The dimethylamino group in the target compound enhances cyclization efficiency compared to non-aminated analogs, as shown in heterocycle synthesis yields (>60% in pyridine derivatives) .
- Chlorophenyl-substituted β-keto esters exhibit reduced aqueous solubility but improved thermal stability, making them suitable for solid-phase reactions .
- Stereochemical variations (e.g., RS configuration in ’s compound) significantly impact receptor binding in preclinical studies, highlighting the importance of chiral synthesis .
Preparation Methods
One-Pot Synthesis Using Ethyl Acetate, Dimethylamine, and Carbon Monoxide
A patented industrially advantageous method involves a one-pot synthesis using ethyl acetate, dimethylamine, and carbon monoxide as raw materials. This process is catalyzed by a dual catalyst system under controlled temperature and pressure conditions to yield the desired compound efficiently.
| Parameter | Description |
|---|---|
| Raw materials | Ethyl acetate, dimethylamine, carbon monoxide |
| Catalysts | Catalyst A: sodium ethylate, sodium tert-butoxide, or sodium hydride Catalyst B: mixtures of ethanol, diethyl carbonate, ethyl formate, DMF, triethyl orthoformate |
| Temperature | 30–70 °C |
| Pressure | 10–60 bar |
| Reaction time | 1–4 hours |
| Solvent | Ethanol, toluene, methylene dichloride, chloroform, tetrahydrofuran (THF) or mixtures thereof |
| Molar feed ratios | Dimethylamine:ethyl acetate = 1–2:1 Catalyst A:ethyl acetate = 1.05–2:1 Catalyst B:ethyl acetate = 0.05–0.5:1 |
- The reaction proceeds under mild conditions, significantly reducing labor intensity and waste generation compared to prior art.
- The one-pot method simplifies industrial production by integrating all reactants and catalysts in a single reactor.
- The dual catalyst system facilitates the carbonylation and amination steps efficiently.
- The process yields high purity product suitable for further applications without extensive purification.
This method addresses previous challenges such as harsh conditions, low yields, and high costs, making it suitable for industrial scale-up.
Reaction Mechanism and Catalysis Insights
The one-pot carbonylation and amination reaction involves:
- Initial nucleophilic attack of dimethylamine on ethyl acetate.
- Carbon monoxide insertion catalyzed by sodium ethylate or sodium tert-butoxide.
- Formation of the β-keto ester intermediate.
- Stabilization and isolation as hydrochloride salt.
Catalyst B components such as diethyl carbonate and ethyl formate act as co-catalysts or solvents enhancing reaction kinetics and selectivity.
Comparative Data Table of Preparation Methods
Research Findings and Industrial Implications
- The one-pot method significantly reduces waste and operational complexity, important for sustainable industrial production.
- Controlled temperature and pressure optimize yield and minimize side reactions.
- Dual catalyst systems enhance selectivity and reaction rate.
- Conversion to hydrochloride salt improves compound stability and handling.
- Adaptation of esterification and salt formation methods from related β-keto esters offers alternative synthetic routes.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 4-(dimethylamino)-3-oxobutanoic acid with ethanol, followed by hydrochlorination. Key steps include:
- Esterification : Use of catalytic sulfuric acid under reflux (60–80°C) for 6–8 hours .
- Hydrochlorination : Addition of HCl gas or concentrated HCl in dioxane at room temperature to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol/ethyl acetate mixtures improves purity (>98% by HPLC).
- Critical Parameters : Excess HCl may lead to decomposition, while insufficient reaction time reduces yield.
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodological Answer :
- 1H-NMR : Key signals include δ 3.8–4.2 ppm (ester -CH2CH3), δ 2.5–2.8 ppm (dimethylamino -N(CH3)2), and δ 3.0–3.3 ppm (oxobutanoate β-protons) .
- FT-IR : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 234.1 (free base) and [M-Cl]+ at m/z 198.1 for the hydrochloride form .
Advanced Research Questions
Q. What mechanistic role does the dimethylamino group play in the compound’s reactivity as a co-initiator in photopolymerization systems?
- Methodological Answer :
- Electron Transfer : The dimethylamino group acts as an electron donor, enhancing the redox potential in photoinitiator systems (e.g., with camphorquinone). This accelerates free radical generation .
- Kinetic Studies : Time-resolved ESR spectroscopy reveals faster radical formation compared to 2-(dimethylamino)ethyl methacrylate derivatives, attributed to reduced steric hindrance .
- Synergy with Diphenyliodonium Salts : Co-use with diphenyliodonium hexafluorophosphate (DPI) increases conversion rates by 15–20% via secondary radical generation .
Q. How do structural modifications (e.g., ester group substitution) affect the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Ester Chain Variation : Replacing ethyl with methyl (e.g., methyl 4-(dimethylamino)-3-oxobutanoate) reduces hydrophobicity (logP decreases by ~0.5) but enhances solubility in polar solvents .
- Biological Activity : Derivatives with longer alkyl chains (e.g., propyl) show improved blood-brain barrier permeability in neuropharmacological studies, as modeled by PAMPA-BBB assays .
- Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition at 180–200°C for ethyl esters versus 160–170°C for methyl analogs .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. substitution pathways) during its use in heterocyclic synthesis?
- Methodological Answer :
- Pathway Control : Use of selective catalysts (e.g., Pd/C for oxidation) or nucleophilic conditions (e.g., NaI in acetone for substitution) directs reactivity .
- Case Study : Condensation with ortho-phenylenediamines yields benzimidazoles under acidic conditions (HCl/EtOH, 80°C), whereas neutral conditions favor pyrazolones .
- Contradiction Resolution : Conflicting reports on product ratios (e.g., benzimidazole vs. pyrazole) are reconciled by optimizing stoichiometry (1:1 amine:ketoester ratio) and reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
